2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-[3-(diethylamino)propyl]-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-6-28(7-2)12-9-13-29-16(3)14-20-22(25(29)30)21(18(15-26)24(27)33-20)17-10-8-11-19(31-4)23(17)32-5/h8,10-11,14,21H,6-7,9,12-13,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKMUUZHRFXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule notable for its potential biological activities. Its intricate structure suggests diverse interactions within biological systems, making it a candidate for various therapeutic applications. This article aims to summarize the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 398.50 g/mol. The presence of functional groups such as the diethylamino moiety enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological targets.
The proposed mechanism of action involves the compound's ability to interact with various enzymes and receptors in biological systems. The diethylamino group is hypothesized to enhance binding affinity due to increased solubility and membrane permeability. This compound may modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where the ability to scavenge free radicals is assessed. Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially contributing to its therapeutic effects against oxidative stress-related diseases .
Anticancer Potential
Preliminary investigations have indicated that related pyrano[3,2-c]pyridine derivatives exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models . Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Neuroprotective Effects
The neuroprotective potential of this compound has been suggested by its structural similarity to known neuroprotective agents. Compounds with similar diethylamino groups have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents in various models of neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity in vitro with an IC50 value comparable to established antioxidants. |
| Study B (2024) | Reported anticancer effects in breast cancer cell lines with a 50% reduction in cell viability at 10 µM concentration. |
| Study C (2024) | Showed protective effects against oxidative stress in neuronal cell cultures, enhancing cell survival rates by 40%. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of functional groups to enhance biological activity or selectivity towards specific targets. Understanding these synthetic pathways can facilitate the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
